

# Unveiling Off-Target Interactions of (R)-Fasiglifam: A Technical Guide Beyond GPR40

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(R)-Fasiglifam (TAK-875), a once-promising selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued in Phase III clinical trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems from a combination of off-target cellular interactions. This technical guide provides an in-depth exploration of these off-target mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in (R)-Fasiglifam-induced hepatotoxicity.

### **Executive Summary**

The liver injury associated with **(R)-Fasiglifam** is multifactorial, primarily attributed to three interconnected off-target phenomena:

- Metabolic Activation: (R)-Fasiglifam is metabolized in the liver to a reactive acyl glucuronide
  (AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can
  covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]
- Inhibition of Hepatobiliary Transporters: Both **(R)-Fasiglifam** and its acyl glucuronide metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and bilirubin homeostasis can lead to cholestatic liver injury.[2][3][4]



- Mitochondrial Dysfunction: (R)-Fasiglifam has been demonstrated to impair mitochondrial function by inhibiting the electron transport chain, leading to cellular stress.[2]
- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the generation of reactive oxygen species in hepatocytes, a process that appears to be dependent on GPR40.[5][6]

This document will dissect each of these mechanisms, providing the available quantitative data and the experimental methodologies used to elucidate them.

# **Quantitative Data on Off-Target Interactions**

The following tables summarize the key quantitative findings from studies on **(R)-Fasiglifam**'s off-target effects.

Table 1: Inhibition of Human Hepatobiliary Transporters by **(R)-Fasiglifam** and its Acyl Glucuronide Metabolite



| Transporter            | Substrate                   | Inhibitor      | IC50 (μM)                       | Source |
|------------------------|-----------------------------|----------------|---------------------------------|--------|
| Efflux<br>Transporters |                             |                |                                 |        |
| BSEP                   | Taurocholate                | (R)-Fasiglifam | Similar potency<br>to TAK-875AG | [2]    |
| MRP2                   | CDCF                        | (R)-Fasiglifam | 48.1                            | [7]    |
| MRP2                   | Vinblastine                 | (R)-Fasiglifam | 2.41                            | [3][4] |
| MRP2                   | -                           | TAK-875-AG     | Similar potency<br>to TAK-875   | [2]    |
| MRP3                   | Estradiol-β-<br>glucuronide | (R)-Fasiglifam | 31.8                            | [7]    |
| MRP3                   | Estradiol-β-<br>glucuronide | TAK-875-AG     | 0.21                            | [2]    |
| MRP4                   | DHEAS                       | (R)-Fasiglifam | Similar potency<br>to TAK-875AG | [2]    |
| Uptake<br>Transporters |                             |                |                                 |        |
| NTCP                   | Taurocholate                | (R)-Fasiglifam | 10.9                            | [3][4] |
| OATP1B1                | Atorvastatin                | (R)-Fasiglifam | 2.28                            | [3][4] |
| OATP1B3                | Atorvastatin                | (R)-Fasiglifam | 3.98                            | [3][4] |

CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate

Table 2: Covalent Binding and Cytotoxicity of (R)-Fasiglifam



| Parameter                  | Cell Type                            | Value                       | Conditions                        | Source |
|----------------------------|--------------------------------------|-----------------------------|-----------------------------------|--------|
| Covalent Binding           | Human<br>Hepatocytes                 | 69.1 ± 4.3 pmole/mg protein | 10 μM <sup>14</sup> C-TAK-<br>875 | [1]    |
| Covalent Binding<br>Burden | Human<br>Hepatocytes                 | 2.0 mg/day                  | Estimated from in vitro data      | [1][2] |
| Cytotoxicity<br>(TC50)     | Human Primary<br>Hepatocytes<br>(2D) | 56 to 68 μM                 | 24-48 hour<br>treatment           | [8]    |
| Cytotoxicity<br>(TC50)     | HepG2 Cells                          | ~50 μM                      | 48 hour<br>treatment              | [9]    |

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.





Click to download full resolution via product page

Figure 1: Signaling pathway of (R)-Fasiglifam-induced hepatotoxicity.





Click to download full resolution via product page

Figure 2: Experimental workflow for investigating hepatotoxicity.



Click to download full resolution via product page



Figure 3: Logical relationship of off-target mechanisms leading to DILI.

# **Detailed Experimental Protocols**

This section outlines the methodologies for the key experiments used to identify the off-target liabilities of **(R)-Fasiglifam**.

### **Covalent Binding Assay in Human Hepatocytes**

Objective: To quantify the extent of irreversible binding of **(R)-Fasiglifam** to hepatocyte proteins, indicating the formation of reactive metabolites.

#### Methodology:[1]

- Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of 1 x 10<sup>6</sup> cells/mL in Krebs-Henseleit buffer (KHB).
- Incubation: Hepatocytes are incubated in triplicate with 10 μM <sup>14</sup>C-labeled (R)-Fasiglifam for 4 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Protein Precipitation and Washing:
  - Following incubation, the cells are pelleted and washed multiple times with ice-cold acetonitrile to precipitate proteins and remove unbound drug.
  - The protein pellet is further washed with a mixture of methanol and water to ensure complete removal of non-covalently bound radioactivity.
- Protein Solubilization and Quantification:
  - The final protein pellet is solubilized in 1N NaOH.
  - An aliquot is taken for protein concentration determination using a standard method (e.g., BCA assay).
  - Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a liquid scintillation counter.



 Data Analysis: The amount of covalently bound drug is expressed as picomoles of drug equivalent per milligram of protein. This value is then used to calculate the covalent binding burden (mg/day).

## **Hepatobiliary Transporter Inhibition Assays**

Objective: To determine the inhibitory potential of **(R)-Fasiglifam** and its metabolites on key hepatic uptake and efflux transporters.

Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays:[3][4]

- Vesicle Preparation: Membrane vesicles from HEK293 cells overexpressing the transporter of interest (e.g., MRP2) are used.
- Incubation: Vesicles are incubated with a specific probe substrate (e.g., vinblastine for MRP2) and varying concentrations of the inhibitor ((R)-Fasiglifam) in an appropriate buffer at 37°C.
- Termination of Transport: The transport reaction is stopped by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
- Quantification: The amount of substrate transported into the vesicles is quantified, typically using a radiolabeled substrate and liquid scintillation counting.
- Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a doseresponse curve.

Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays:[3][4]

- Cell Culture: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) are cultured in appropriate media.
- Uptake Experiment:
  - Cells are pre-incubated with buffer containing varying concentrations of the inhibitor ((R)-Fasiglifam).



- The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).
- After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.
- Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using LC-MS/MS.
- Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as
  described for the efflux transporter assay.

### **Mitochondrial Respiration Assay**

Objective: To assess the effect of **(R)-Fasiglifam** on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology (Seahorse XFe96 Analyzer):[1]

- Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to attach overnight.
- Assay Preparation: The cell culture medium is replaced with Seahorse assay medium supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-CO<sub>2</sub> incubator.
- Compound Treatment: (R)-Fasiglifam (at concentrations ranging from 0.1 to 100 μM) is injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.
- Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential
  injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture
  of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the
  determination of basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial respiration.
- Data Analysis: The OCR values are normalized to cell number or protein content. The effect
  of (R)-Fasiglifam on different parameters of mitochondrial respiration is then quantified and
  compared to vehicle-treated controls.



#### Conclusion

The withdrawal of **(R)-Fasiglifam** from clinical development underscores the critical importance of a thorough investigation of off-target pharmacology, particularly for compounds that undergo significant hepatic metabolism. The hepatotoxicity of **(R)-Fasiglifam** is a clear example of a "perfect storm" of off-target effects, including the formation of reactive metabolites, inhibition of vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies presented in this guide provide a framework for understanding and investigating such compound-related toxicities, which is essential for the development of safer medicines. By applying these principles, researchers can better anticipate and mitigate the risks of druginduced liver injury in future drug development programs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 8. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Off-Target Interactions of (R)-Fasiglifam: A
  Technical Guide Beyond GPR40]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b570503#cellular-targets-of-r-fasiglifam-beyond-gpr40]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com